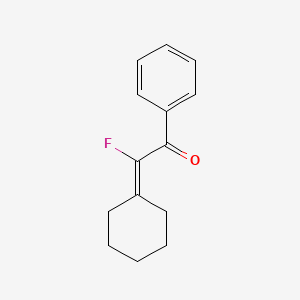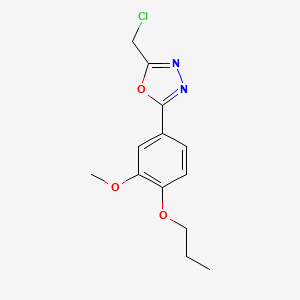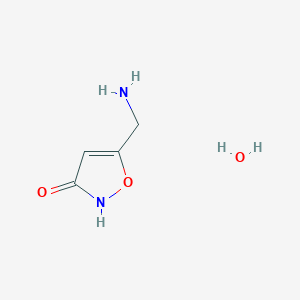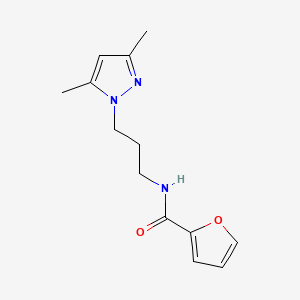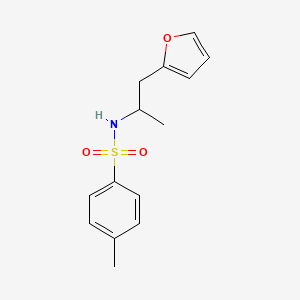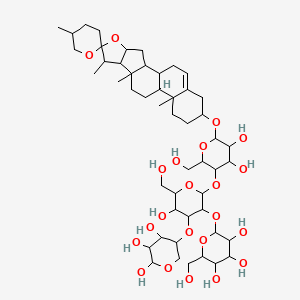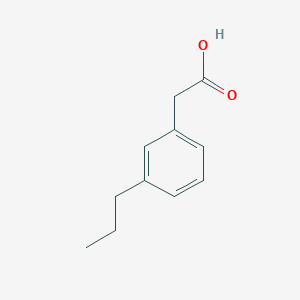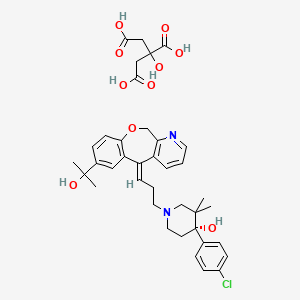
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-Methylbutan-2-yl)phenol with 2-hydroxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of various products, including pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid, which may exert their effects through different pathways. The phenolic group can interact with cellular components, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylbutan-2-yl)phenyl 4-hydroxybenzoate
- 2-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
- 4-(2-Methylbutan-2-yl)phenyl 3-hydroxybenzoate
Uniqueness
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89019-90-9 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
[4-(2-methylbutan-2-yl)phenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-4-18(2,3)13-9-11-14(12-10-13)21-17(20)15-7-5-6-8-16(15)19/h5-12,19H,4H2,1-3H3 |
Clave InChI |
OASCOLAFQZWAIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

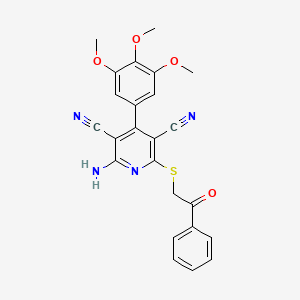
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
